molecular formula C5H7N3O2 B1426451 1-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1308384-50-0

1-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1426451
M. Wt: 141.13 g/mol
InChI Key: LVFDJMKABUVNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that has gained significant attention in scientific research. It is a derivative of triazole, which is a five-membered heterocyclic compound containing three nitrogen atoms. The compound has various applications in the field of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Molecular Rearrangements and Synthesis

  • The molecular rearrangements of 1-substituted-4-iminomethyl-1,2,3-triazoles, including derivatives of 1H-1,2,3-triazole-4-carbaldehydes, have been studied. These rearrangements are influenced by the electronic properties of substituents and have implications for synthesizing alkyl-triazole-carbaldehydes (L'abbé et al., 1990).

Antimicrobial Applications

  • Derivatives of 1,2,3-triazole-4-carbaldehyde, specifically 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehydes, have been synthesized and demonstrated broad-spectrum antimicrobial activities (Bhat et al., 2016).

Electronic and Spectroscopic Analysis

  • Studies have been conducted on the electronic properties, nonlinear optical properties, and spectroscopic analysis of heterocyclic compounds related to 1H-1,2,3-triazole-4-carbaldehyde (Beytur & Avinca, 2021).

Synthesis of Novel Derivatives

  • Novel derivatives of 1H-1,2,3-triazole-4-carbaldehyde have been synthesized and tested for antimicrobial activity, showing moderate to good results (Swamy et al., 2019).

Synthesis Methodologies

  • Efficient methods for the synthesis of polyfunctional 1H-1,2,3-triazoles from γ-hydroxypropynals have been developed, highlighting the role of water in the synthesis process (Medvedeva et al., 2013).

Fluorogenic Aldehyde Applications

  • A fluorogenic aldehyde bearing a 1,2,3-triazole moiety has been developed to monitor aldol reactions through increased fluorescence, demonstrating the utility of these compounds in analytical chemistry (Guo & Tanaka, 2009).

properties

IUPAC Name

1-(methoxymethyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-4-8-2-5(3-9)6-7-8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFDJMKABUVNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=C(N=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
1-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
1-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
1-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde

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